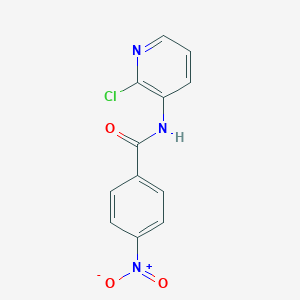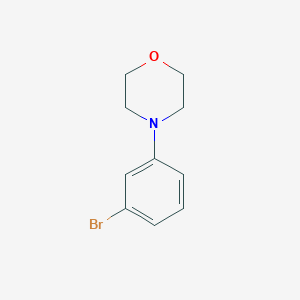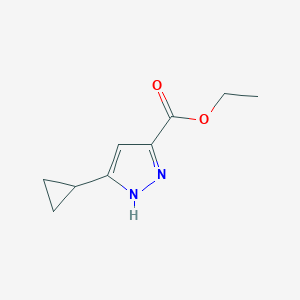![molecular formula C9H15NO2 B169123 Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 114704-10-8](/img/structure/B169123.png)
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as tropane ethyl ester or TEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of tropane alkaloids and is structurally similar to other drugs such as cocaine and atropine. In
Wissenschaftliche Forschungsanwendungen
TEE has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is in the field of neuroscience. TEE has been shown to block the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation pathways in the brain. This makes TEE a valuable tool for studying the mechanisms of addiction and other related disorders. TEE has also been used to study the effects of dopamine on behavior and cognition.
Wirkmechanismus
The mechanism of action of TEE is complex and not fully understood. It is known to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on behavior and physiology. TEE has also been shown to have affinity for other receptors such as the sigma-1 receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TEE are diverse and depend on the dose and route of administration. In general, TEE has been shown to increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in animals. TEE has been used to study the effects of dopamine on learning and memory, as well as the role of dopamine in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TEE in lab experiments is its specificity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in behavior and physiology. However, TEE has some limitations as well. For example, it has a short half-life and is rapidly metabolized in the body. This can make it difficult to achieve consistent and reproducible results in experiments. Additionally, TEE is a controlled substance and requires special permits and licenses to handle and use in research.
Zukünftige Richtungen
There are many potential future directions for research on TEE. One area of interest is in the development of new drugs for the treatment of addiction and other related disorders. TEE and other Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate alkaloids have been shown to have potential therapeutic effects in animal models of addiction, and further research is needed to explore their potential in humans. Another area of interest is in the development of new imaging techniques for studying the dopamine system in the brain. TEE and other dopamine transporter ligands could be used as tracers in positron emission tomography (PET) or magnetic resonance imaging (MRI) studies to better understand the role of dopamine in brain function and dysfunction.
Conclusion:
In conclusion, TEE is a valuable tool for studying the role of dopamine in behavior and physiology. Its specificity for the dopamine transporter makes it a valuable tool for studying addiction and other related disorders. However, TEE has some limitations and requires special permits and licenses to handle and use in research. There are many potential future directions for research on TEE, including the development of new drugs for the treatment of addiction and the development of new imaging techniques for studying the dopamine system in the brain.
Synthesemethoden
The synthesis of TEE involves the reaction between tropinone and ethyl chloroformate in the presence of a base such as sodium hydroxide. This method has been well established and has been used to produce TEE in large quantities for research purposes. The purity of TEE can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
114704-10-8 |
|---|---|
Produktname |
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
BQNAHLRWSVMSEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN2CCC1C2 |
Kanonische SMILES |
CCOC(=O)C1CN2CCC1C2 |
Synonyme |
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
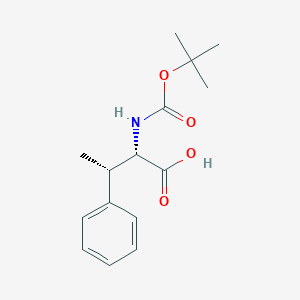


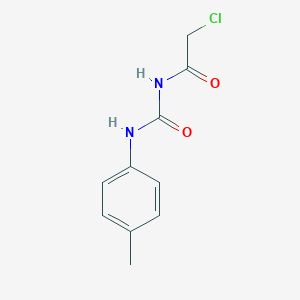
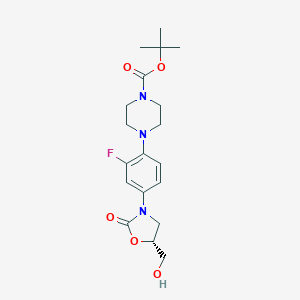
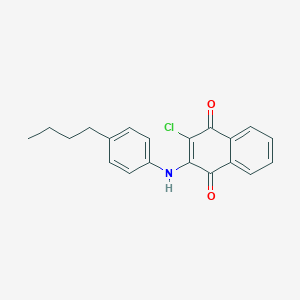
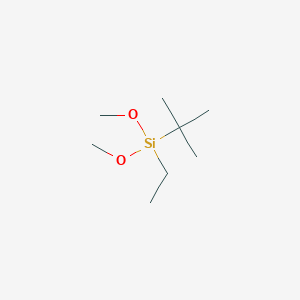
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
